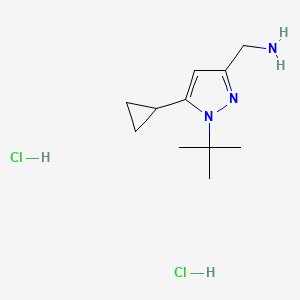
5-(Piperazin-1-yl)pyrimidindihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperazin-1-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N4 and its molecular weight is 237.13. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperazin-1-yl)pyrimidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperazin-1-yl)pyrimidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmakologie
5-(Piperazin-1-yl)pyrimidindihydrochlorid wird ausgiebig auf sein Potenzial in der Neuropharmakologie untersucht, insbesondere als Modulator von Neurotransmittersystemen. Es wurde auf seine Auswirkungen auf Serotonin- und Dopaminrezeptoren untersucht, die für die Behandlung psychiatrischer Störungen wie Depression, Angstzustände und Schizophrenie entscheidend sind .
Krebsforschung
Diese Verbindung hat sich in der Krebsforschung als vielversprechend erwiesen, da sie die Fähigkeit besitzt, bestimmte Kinasen zu hemmen, die an der Zellproliferation beteiligt sind. Studien haben ihre Verwendung als potenzielles Antikrebsmittel untersucht, das gezielt auf bestimmte Pfade abzielt, die in Krebszellen überaktiv sind .
Antibakterielle Aktivität
Die Forschung hat gezeigt, dass this compound antimikrobielle Eigenschaften besitzt. Es wurde gegen verschiedene Bakterien- und Pilzstämme getestet und zeigte Wirksamkeit bei der Hemmung ihres Wachstums. Dies macht es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Enzymhemmung
Die Verbindung wird auch auf ihre Rolle als Enzymhemmer untersucht. Es wurde festgestellt, dass es Enzyme wie Acetylcholinesterase hemmt, was für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer bedeutsam ist. Diese Hemmung kann zur Linderung von Symptomen und zur Verlangsamung des Krankheitsverlaufs beitragen .
Pharmakokinetik und Metabolismus
Schließlich wird die Verbindung auch auf ihre pharmakokinetischen Eigenschaften untersucht. Forscher untersuchen ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofile (ADME), um zu verstehen, wie sie sich im Körper verhält. Diese Informationen sind entscheidend für die Entwicklung sicherer und wirksamer Medikamente.
Sigma-Aldrich SpringerLink Sigma-Aldrich SpringerLink : Sigma-Aldrich : SpringerLink : Sigma-Aldrich : SpringerLink
Wirkmechanismus
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways depending on their chemical structure .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities .
Result of Action
Some piperazine derivatives have been reported to inhibit buche with ic 50 values less than 5 μm .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-(Piperazin-1-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions suggest that 5-(Piperazin-1-yl)pyrimidine dihydrochloride can influence neurotransmission and other signaling pathways.
Cellular Effects
The effects of 5-(Piperazin-1-yl)pyrimidine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the α2-adrenergic receptor can modulate noradrenergic neurotransmission, which in turn affects various cellular processes . Additionally, its partial agonist activity at the 5-HT1A receptor can influence serotonin signaling, impacting mood and behavior.
Molecular Mechanism
At the molecular level, 5-(Piperazin-1-yl)pyrimidine dihydrochloride exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist of the α2-adrenergic receptor by binding to the receptor and inhibiting its activity . Similarly, it partially activates the 5-HT1A receptor, leading to changes in gene expression and downstream signaling pathways. These interactions highlight the compound’s potential as a modulator of neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperazin-1-yl)pyrimidine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-(Piperazin-1-yl)pyrimidine dihydrochloride remains stable under sealed, dry conditions at room temperature
Dosage Effects in Animal Models
The effects of 5-(Piperazin-1-yl)pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its interaction with neurotransmitter receptors suggests that dosage is critical in determining its impact on behavior and physiology
Metabolic Pathways
5-(Piperazin-1-yl)pyrimidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(Piperazin-1-yl)pyrimidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its interaction with neurotransmitter receptors suggests that it may be preferentially distributed in neural tissues .
Subcellular Localization
The subcellular localization of 5-(Piperazin-1-yl)pyrimidine dihydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its role in cellular processes .
Eigenschaften
IUPAC Name |
5-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;;/h5-7,9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYNUWJXZDQLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193058-93-2 |
Source


|
| Record name | 5-(piperazin-1-yl)pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)



![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)


![Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2509481.png)


![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2509488.png)

